Fenethazine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N,N-dimethyl-2-phenothiazin-10-ylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S.ClH/c1-17(2)11-12-18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18;/h3-10H,11-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIPCLCBYTWUEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2SC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208088 | |
| Record name | Fenethazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5934-20-3 | |
| Record name | Fenethazine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5934-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenethazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005934203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etizin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54546 | |
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| Record name | Fenethazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethyl-10H-phenothiazine-10-ethylamine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.168 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | FENETHAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/225AVG0161 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization Research
Established Synthetic Pathways for Fenethazine (B1672500) Hydrochloride
The traditional synthesis of fenethazine is a multi-step process that begins with the formation of the parent phenothiazine (B1677639) ring system, followed by functionalization and salt formation.
The foundational step in synthesizing fenethazine is the creation of the 10H-phenothiazine core. This tricyclic system is a specific type of thiazine (B8601807), and its formation is typically achieved through a cyclization reaction. The most historically significant and direct method is the Bernthsen synthesis, first reported in 1883, which involves the direct reaction of diphenylamine (B1679370) with elemental sulfur. wikipedia.org This reaction is often facilitated by a catalyst, such as iodine, and proceeds at high temperatures to induce the cyclization and formation of the central thiazine ring through the creation of two carbon-sulfur bonds. slideshare.net
Other established, though less direct for this specific parent ring, methods for forming the phenothiazine skeleton include:
Ullmann-type Condensation: This copper-catalyzed coupling reaction can be employed by reacting a 2-halodiphenylamine with a sulfur source to form the central nitrogen-sulfur heterocycle. This method generally offers improved yields over the direct sulfur fusion. jmedchem.com
Cyclization of 2-substituted Diphenyl Sulfides: More recent and versatile syntheses often rely on the cyclization of pre-formed 2-substituted diphenyl sulfides, which allows for greater control over the substitution pattern on the aromatic rings. wikipedia.org
Once the 10H-phenothiazine core is synthesized, the subsequent step is N-alkylation at the nitrogen atom of the thiazine ring. For fenethazine, this involves introducing the N,N-dimethylethanamine side chain. This is typically accomplished via a nucleophilic substitution reaction between the sodium salt of phenothiazine and 2-chloro-N,N-dimethylethanamine. The final step is the formation of the hydrochloride salt by reacting the fenethazine free base with hydrochloric acid, which improves the compound's stability and solubility. smolecule.com
The selection of precursors is critical to the successful synthesis of the phenothiazine core. The primary precursors in the classical Bernthsen synthesis are straightforward and readily available.
| Precursor | Role in Synthesis |
| Diphenylamine | Provides the two phenyl rings and the nitrogen atom that will become part of the central thiazine ring. |
| Elemental Sulfur | Acts as the sulfur source for the formation of the thiazine ring through electrophilic substitution and cyclization. |
| Iodine (Catalyst) | Facilitates the reaction between diphenylamine and sulfur, likely by activating the sulfur. |
In more modern, controlled syntheses, the precursors are more complex, such as o-aminothiophenols reacting with cyclohexanones, which can lead to functionalized phenothiazines directly. acs.org While general thiazine synthesis can involve phenolic compounds and thioamide derivatives, the specific dibenzothiazine structure of fenethazine is most directly accessed from diphenylamine precursors. smolecule.com
Exploration of Novel Synthetic Routes and Reaction Mechanisms
While traditional methods are well-established, ongoing research focuses on developing more efficient, sustainable, and versatile synthetic routes for phenothiazine derivatives. These novel approaches aim to reduce reaction times, increase yields, and allow for the synthesis of more complex analogs.
Key areas of exploration include:
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically accelerate the cyclization of diphenylamine derivatives with sulfur. jmedchem.com This technique provides rapid and uniform heating, which enhances reaction kinetics and often leads to cleaner reactions with higher yields in a fraction of the time compared to conventional heating. jmedchem.com
Transition Metal-Catalyzed Reactions: Modern organic synthesis has embraced transition metals like palladium and copper for constructing heterocyclic systems. Palladium-catalyzed amination of halogenated diphenyl sulfides, for example, allows for the formation of the phenothiazine core under mild conditions with high regioselectivity and functional group tolerance. jmedchem.com A novel copper-catalyzed method using N-alkoxy-1H-pyrrole amide ligands has also been developed to synthesize phenothiazines from benzothiazole (B30560) derivatives, offering low reaction temperatures and short reaction times. google.com
Domino and Multicomponent Reactions: These strategies involve a sequence of reactions occurring in a single pot, which increases efficiency by reducing the need for intermediate purification steps. Domino cyclization reactions have been used to create novel fused-phenothiazine systems from simple starting materials. rsc.org
Continuous-Flow Synthesis: To improve scalability and safety, continuous-flow technology is being explored. This involves pumping reactants through a heated coil reactor, allowing for precise control over reaction conditions and residence time. This method has been successfully applied in proof-of-principle studies for the derivatization of the phenothiazine core. researchgate.netresearchgate.net
Strategies for Chemical Derivatization and Analog Development
The phenothiazine scaffold is a highly valuable template in medicinal chemistry, and its pharmacological properties can be finely tuned through chemical derivatization. nih.gov The two primary sites for modification on the fenethazine structure are the nitrogen atom of the central thiazine ring and the aromatic rings.
N-10 Side Chain Modification: The most common strategy for creating phenothiazine analogs is the modification of the alkylamino side chain at the N-10 position. smolecule.com The length of the alkyl chain, the nature of the amine (tertiary vs. secondary), and the presence of other functional groups on the chain significantly impact the resulting compound's activity. Many clinically important phenothiazine drugs are analogs created through this approach. mdpi.com
| Base Structure | N-10 Side Chain | Resulting Compound |
| 10H-Phenothiazine | -CH₂CH(CH₃)N(CH₃)₂ | Promethazine (B1679618) |
| 2-Chloro-10H-phenothiazine | -(CH₂)₃N(CH₃)₂ | Chlorpromazine (B137089) |
| 10H-Phenothiazine | -CH₂CH₂N(CH₃)₂ | Fenethazine |
Ring Substitution: Introducing substituents onto the aromatic rings is another key derivatization strategy. Electron-withdrawing groups, such as chlorine (Cl) or trifluoromethyl (CF₃), at the 2-position of the phenothiazine core are known to enhance antipsychotic activity. jmedchem.com For example, the addition of a chlorine atom at this position differentiates the potent antipsychotic chlorpromazine from its less potent analog, promazine.
Acyl and Carbonyl Derivatives: Novel derivatives have also been synthesized by reacting the N-10 position with acyl chlorides to form 10-carbonyl derivatives. nih.gov This changes the electronic properties of the core nitrogen and provides a different class of compounds for biological screening.
Considerations for Scalable Synthesis in Research Applications
Transitioning a synthetic route from a small-scale laboratory setting to a larger, scalable process for extensive research or preclinical studies requires careful consideration of several factors. While many novel methods work well on a milligram scale, they may face challenges in larger-scale production. jmedchem.com
Key considerations include:
Cost and Availability of Starting Materials: Scalable syntheses prioritize the use of inexpensive and readily available precursors to ensure economic viability.
Safety and Environmental Impact: High temperatures associated with classical fusion methods can pose safety risks at a larger scale. Modern methods that use milder conditions are preferred. jmedchem.com Furthermore, the principles of green chemistry, such as using less hazardous solvents and reducing waste, are increasingly important. researchgate.net
Purification Methods: Industrial-scale synthesis aims to avoid chromatographic purification, which is time-consuming and expensive. The ideal process yields a product that can be purified by simple recrystallization or distillation. Patents for related compounds like promethazine hydrochloride often detail specific recrystallization and purification steps designed for scalability. google.com
Robustness: The reaction must be robust and reproducible, giving consistent yields and purity even with slight variations in conditions. Transition metal-catalyzed methods are often highly robust and suitable for industrial applications. jmedchem.com
Molecular Pharmacology and Receptor Interaction Studies
Histamine (B1213489) Receptor Antagonism Mechanisms (H1 Receptor)
As a first-generation antihistamine, the primary mechanism of action for fenethazine (B1672500) is its interaction with the histamine H1 receptor. smpdb.ca This interaction is responsible for its anti-allergic effects. Phenothiazines, as a class, are known to act as antagonists at H1 receptors, preventing histamine from binding and initiating the cellular responses that lead to allergic symptoms. egpat.comyoutube.com
Promethazine (B1679618) demonstrates very high affinity for the human histamine H1 receptor, with reported Ki values as low as 0.24 to 0.33 nM. guidetopharmacology.org This potent binding affinity underscores its effectiveness as an antihistamine. However, first-generation antihistamines like those in the phenothiazine (B1677639) class are known for their relative lack of receptor selectivity. wikipedia.org This means they also bind to other receptors, such as muscarinic and adrenergic receptors, which contributes to their side-effect profile. auburn.eduyoutube.com
Table 1: Representative H1 Receptor Binding Affinity for a Phenothiazine Antihistamine (Promethazine)
| Compound | Receptor | Organism | Ki (nM) | Reference |
|---|---|---|---|---|
| Promethazine | Histamine H1 | Human | 0.33 | guidetopharmacology.org |
| Promethazine | Histamine H1 | Human | 0.24 | guidetopharmacology.org |
| Promethazine | Histamine H1 | Rat | 1 | guidetopharmacology.org |
Modern pharmacological understanding has redefined the action of H1 antihistamines. The histamine H1 receptor, a G-protein-coupled receptor (GPCR), exists in an equilibrium between an inactive and an active conformational state. nih.gov Even without histamine binding, the receptor exhibits a baseline level of "constitutive activity." nih.gov
Initially thought to be neutral antagonists (simply blocking histamine binding), virtually all H1-antihistamines, including phenothiazines, are now understood to function as inverse agonists. wikipedia.orgnih.govnih.gov An inverse agonist binds to the H1 receptor and stabilizes it in its inactive conformation. nih.govnih.gov This action shifts the equilibrium away from the active state, not only preventing histamine from binding but also reducing the receptor's basal activity. nih.gov This mechanism provides a more comprehensive suppression of the signaling pathways that lead to allergic and inflammatory responses. nih.gov
Cholinergic Receptor Interaction Profiling (Muscarinic Acetylcholine (B1216132) Receptors)
A defining characteristic of first-generation phenothiazine antihistamines is their significant interaction with muscarinic acetylcholine receptors. egpat.comyoutube.com This antagonism at muscarinic receptors is responsible for the anticholinergic side effects commonly associated with these drugs, such as dry mouth, blurred vision, and urinary retention. auburn.edunih.gov
The muscarinic receptor family consists of five subtypes (M1-M5). nih.gov The non-selective binding of phenothiazines to these subtypes contributes to their broad range of effects. Again, using the closely related compound promethazine as a proxy, we can observe a notable affinity for several muscarinic receptor subtypes. This lack of selectivity is a key differentiator from second-generation antihistamines, which are designed to have minimal interaction with cholinergic receptors. wikipedia.org
Table 2: Representative Muscarinic Receptor Binding Profile for a Phenothiazine Antihistamine (Promethazine)
| Compound | Receptor | Organism | Action |
|---|---|---|---|
| Promethazine | Muscarinic M1 | Human | Antagonist |
| Promethazine | Muscarinic M2 | Human | Antagonist |
| Promethazine | Muscarinic M3 | Human | Antagonist |
| Promethazine | Muscarinic M4 | Human | Antagonist |
| Promethazine | Muscarinic M5 | Human | Antagonist |
Data sourced from DrugBank. drugbank.com
Dopaminergic System Modulation
The phenothiazine chemical structure is the backbone for many antipsychotic drugs, whose primary mechanism is the blockade of dopamine (B1211576) receptors. egpat.comnih.gov Consequently, phenothiazine antihistamines like fenethazine also possess activity within the dopaminergic system, primarily through antagonism of D2-like dopamine receptors. auburn.edunih.gov
The interaction with dopamine receptors, particularly the D2 subtype, is a critical aspect of the pharmacology of phenothiazines. nih.gov This D2 receptor blockade in the central nervous system contributes to both therapeutic effects (e.g., antiemetic) and significant side effects (e.g., extrapyramidal symptoms). egpat.comnih.gov The affinity for D2 receptors is generally lower in phenothiazine antihistamines compared to their antipsychotic counterparts but is still significant enough to elicit pharmacological effects.
Data for promethazine shows a moderate binding affinity for the human dopamine D2 and D3 receptors. The Ki values are substantially higher (indicating lower affinity) than for the H1 receptor, which aligns with its primary classification as an antihistamine rather than an antipsychotic.
Table 3: Representative Dopamine Receptor Binding Affinities for a Phenothiazine Antihistamine (Promethazine)
| Compound | Receptor | Organism | Ki (nM) | Reference |
|---|---|---|---|---|
| Promethazine | Dopamine D2 | Human | 260 | guidetopharmacology.org |
| Promethazine | Dopamine D3 | Human | 190 | guidetopharmacology.org |
The mechanism of interaction for phenothiazines at postsynaptic dopamine receptors is direct antagonism. egpat.comnih.gov By binding to D2 receptors in various pathways of the brain, such as the mesolimbic pathway, these drugs block the binding of the endogenous neurotransmitter, dopamine. youtube.comauburn.edu This blockade of D2 receptor signaling is the principal mechanism behind the antipsychotic effects seen with this drug class. nih.gov In the context of a phenothiazine antihistamine, this same mechanism is responsible for its antiemetic properties, by blocking dopamine receptors in the chemoreceptor trigger zone (CTZ) of the medulla. egpat.comyoutube.com
Serotonergic Receptor Interaction (e.g., 5-HT2A, 5-HT2C, 5-HT2B)
Research into the specific interactions of fenethazine hydrochloride with serotonergic receptor subtypes such as 5-HT2A, 5-HT2C, and 5-HT2B is not extensively detailed in current literature. While the broader class of phenothiazines is known to interact with various neurotransmitter systems, specific binding affinities and functional activities of fenethazine at these particular serotonin (B10506) receptors are not well-documented.
Given the general pharmacological profile of phenothiazines, any interaction with serotonin receptors would have implications for central monoaminergic neurotransmission. nih.gov The monoamine systems—comprising serotonin, dopamine, and norepinephrine—are crucial for regulating mood, cognition, and arousal. mdpi.com An imbalance or dysfunction in these systems is linked to various psychiatric disorders. nih.gov The interplay between serotonin and other monoamines is complex; for example, activation of 5-HT2A receptors can influence dopamine release, while 5-HT2B/2C receptors are also involved in modulating monoaminergic activity. nih.gov Without specific data on fenethazine's serotonergic activity, its precise impact on this intricate network remains speculative.
Adrenergic Receptor Activity (e.g., Alpha-1 Adrenergic Receptors)
Phenothiazines as a class are recognized for their antagonist activity at alpha-1 adrenergic receptors. drugbank.com This antagonism is a key component of their pharmacological profile. Alpha-1 adrenergic receptors are G-protein coupled receptors that, upon activation by catecholamines like norepinephrine, typically lead to smooth muscle contraction via the phospholipase C pathway. nih.govyoutube.com Blockade of these receptors by drugs like phenothiazines results in effects such as vasodilation. elifesciences.org While this is a known class effect, specific quantitative data on the binding affinity and functional antagonism of fenethazine at alpha-1 adrenergic receptors is not detailed in the available research.
Neurokinin Receptor Antagonism Research (e.g., NK1, NK3 Receptors)
There is currently no significant scientific literature available that investigates or establishes a direct interaction between this compound and neurokinin receptors, such as the NK1 or NK3 subtypes. Neurokinin receptors, which bind neuropeptides like Substance P (at NK1) and Neurokinin B (at NK3), are involved in various physiological processes. nih.govresearchgate.net Recent research has focused on NK1 and NK3 receptor antagonists for conditions like chemotherapy-induced nausea and menopausal vasomotor symptoms, respectively. womensmentalhealth.orgpatientcareonline.com However, fenethazine is not typically associated with this mechanism of action, and studies exploring its potential antagonism at these receptors are absent.
Carbonic Anhydrase Activation
Recent research has identified fenethazine as an activator of specific human carbonic anhydrase (hCA) isoforms. tandfonline.comnih.gov Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing critical roles in pH regulation and various physiological processes. tandfonline.comnih.gov
Studies investigating a range of phenothiazine-based compounds found that fenethazine demonstrates a notable activation profile, particularly towards the cytosolic isoforms hCA II and hCA VII. tandfonline.comnih.gov The activation constant (K_A) is a measure of the concentration required to produce half-maximum activation, with lower values indicating greater potency.
The table below summarizes the activation constants (K_A) for fenethazine against four human carbonic anhydrase isoforms.
| Compound | hCA I (K_A, μM) | hCA II (K_A, μM) | hCA IV (K_A, μM) | hCA VII (K_A, μM) |
|---|---|---|---|---|
| Fenethazine | 15.4 | 1.12 | >100 | 3.56 |
Molecular Mechanisms of Carbonic Anhydrase Activation by Phenothiazines
Phenothiazines, a class of compounds that includes fenethazine, have been identified as potent activators of specific human carbonic anhydrase (CA) isoforms. Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The activation mechanism does not involve direct interaction with the zinc ion in the enzyme's active site. Instead, phenothiazines and other activators bind to an allosteric site at the entrance of the enzyme's active site cavity.
Studies investigating a range of phenothiazine-based antipsychotics have demonstrated their efficacy in activating human carbonic anhydrase isoforms II and VII (hCA II and hCA VII). nih.govnih.govnih.gov The activation is isoform-specific, with these compounds showing more effective activation of hCA II and VII compared to isoforms I and IV. nih.govnih.gov
Table 1: Activation of Human Carbonic Anhydrase Isoforms by Phenothiazines
This table illustrates the differential activation of CA isoforms by the phenothiazine class of compounds. Specific activation constants (KA) for this compound are not detailed in the provided sources, but the data reflects the general findings for the phenothiazine drug class.
| Compound Class | CA Isoform | Activation Efficacy |
| Phenothiazines | hCA I | Low |
| hCA II | High | |
| hCA IV | Low | |
| hCA VII | Very High |
Significance for Neuronal Signaling and Bicarbonate Homeostasis in the Central Nervous System
The activation of carbonic anhydrases by phenothiazines holds significant implications for the central nervous system (CNS), primarily due to the crucial role these enzymes play in neuronal function. The hCA VII isoform, which is the most efficiently activated isoform by phenothiazines, is also the most abundant CA isoform in the CNS. nih.govnih.govnih.gov
Carbonic anhydrases are central to regulating pH and maintaining acid-base balance within the brain. nih.gov By catalyzing the rapid interconversion of carbon dioxide and bicarbonate, they are pivotal for bicarbonate homeostasis. nih.govnih.gov Bicarbonate is not merely a buffer; it is also a key signaling molecule in the nervous system. The concentration of bicarbonate can modulate neuronal activity, and its regulation is vital for normal brain function.
Therefore, the potent activation of hCA VII by phenothiazines can influence neuronal signaling and bicarbonate balance. nih.govnih.gov Enhanced CA activity can alter local pH gradients and bicarbonate availability, which in turn can affect the function of various ion channels and receptors that are sensitive to pH and bicarbonate levels. This interaction provides an additional layer to the pharmacological profile of phenothiazine drugs, connecting them to the fundamental processes of pH regulation and metabolic signaling within the CNS. nih.govnih.gov
Comprehensive Receptorome Screening Methodologies for Molecular Target Identification
To fully characterize the pharmacological profile of a compound like this compound, modern drug discovery employs comprehensive receptorome screening. This approach moves beyond testing a compound at a single, presumed target and instead assesses its interaction with a wide array of potential molecular targets. The goal is to identify both the intended therapeutic interactions and any unintended "off-target" effects that could lead to side effects or provide opportunities for drug repurposing. scdiscoveries.comnih.gov
These methodologies utilize large panels of assays covering diverse target families, including G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes. eurofinsdiscovery.comeurofins.com By systematically screening a compound against such a panel, a detailed "fingerprint" of its biological activity is generated. This provides a holistic view of the compound's polypharmacology, which is the ability of a single drug to interact with multiple targets.
Application in High-Throughput Pharmacological Profiling
High-throughput screening (HTS) is the practical application of comprehensive receptorome screening methodologies. nih.govsygnaturediscovery.com HTS leverages automation, miniaturization, and rapid data processing to test thousands of compounds against large target panels in a time- and cost-effective manner. scdiscoveries.comsygnaturediscovery.com
Several specialized programs and commercial services offer HTS for CNS-active compounds:
The NIMH Psychoactive Drug Screening Program (PDSP): This publicly funded resource provides the research community with access to screening for novel compounds against a wide variety of CNS targets. grantome.comnih.gov The program uses a large collection of cloned human and rodent receptors, transporters, and ion channels in radioligand binding and functional assays to determine the activity and selectivity of submitted compounds. nih.govunc.edu
Commercial Screening Panels (e.g., Eurofins SafetyScreen): Pharmaceutical companies and contract research organizations (CROs) have developed curated assay panels designed to identify potential safety liabilities early in the drug discovery process. eurofinsdiscovery.com The Eurofins SafetyScreen44 panel, for example, includes 44 key targets recommended by major pharmaceutical companies to flag common off-target interactions that can cause adverse effects. eurofins.com These panels provide a standardized way to assess a compound's potential for CNS, cardiovascular, and other organ system-related side effects. eurofinsdiscovery.com
These HTS platforms are essential for building a comprehensive pharmacological profile, guiding lead optimization, and identifying potential safety risks before a compound advances to clinical trials. nih.govscdiscoveries.com
Assessment of Molecular Interactions for Parent Compounds and Metabolites
A critical aspect of pharmacological profiling is the assessment of not only the parent drug but also its major metabolites, as these can have significantly different activity profiles. Metabolism can alter a compound's structure, which in turn affects its binding affinity and conformation at various receptors. nih.gov
For phenothiazines, studies have compared the receptor binding affinities of parent drugs with their metabolites, such as sulphoxide derivatives. Using radioligand binding techniques, researchers have examined interactions with dopaminergic, alpha-adrenergic, and muscarinic cholinergic receptors in the brain. nih.gov These investigations have revealed that molecular conformation is a key determinant of biological activity.
Active Conformation: Biologically active phenothiazine derivatives typically exhibit an angle between the two aryl rings of 134-145 degrees. nih.gov
Inactive Conformation: Metabolites or related compounds with low biological activity often have a flatter conformation, with an angle between the aryl rings in the range of 155-160 degrees. nih.gov
Structure Activity Relationship Sar Studies
Contribution of the Phenothiazine (B1677639) Ring System to Biological Activity
The tricyclic phenothiazine core is the fundamental scaffold responsible for the molecule's interaction with a variety of biological targets. scispace.comresearchgate.net The specific conformation of this ring system, particularly the angle between the two benzene (B151609) rings, is a critical determinant of biological activity. nih.gov Research indicates that biologically active phenothiazine derivatives typically exhibit a dihedral angle between the aryl rings in the range of 134-145 degrees. nih.gov
Substitutions on the phenothiazine ring, most notably at the C-2 position, play a crucial role in modulating pharmacological activity. if-pan.krakow.plslideshare.net The introduction of an electron-withdrawing group, such as a chlorine (-Cl) or trifluoromethyl (-CF3) group, at this position generally enhances neuroleptic (antipsychotic) activity by increasing affinity for dopamine (B1211576) receptors. if-pan.krakow.plnih.govauburn.edu Fenethazine (B1672500) hydrochloride is unsubstituted at the C-2 position, a structural feature that is consistent with its classification as a potent antihistamine with less pronounced neuroleptic effects compared to derivatives like chlorpromazine (B137089).
| C-2 Substituent | Example Compound | General Effect on Activity Profile |
|---|---|---|
| -H (unsubstituted) | Fenethazine, Promazine | Primarily antihistaminic and anticholinergic activity. auburn.edu |
| -Cl (electron-withdrawing) | Chlorpromazine | Increased neuroleptic (dopamine antagonist) activity. if-pan.krakow.pl |
| -CF3 (strongly electron-withdrawing) | Trifluoperazine (B1681574) | Potent neuroleptic (dopamine antagonist) activity. nih.gov |
Systematic Analysis of Side Chain Modifications and Receptor Selectivity
The length of the aliphatic chain separating the phenothiazine ring nitrogen from the terminal amino group is a critical factor distinguishing between neuroleptic and antihistaminic activity. if-pan.krakow.plslideshare.net
Two-Carbon Chain: A two-carbon ethyl chain, as found in fenethazine, is a hallmark of phenothiazines with potent H1-antihistamine and anticholinergic properties. Shortening the chain from three to two carbons generally decreases affinity for dopamine D2 receptors while increasing affinity for histamine (B1213489) H1 and muscarinic receptors. if-pan.krakow.plauburn.edu
Three-Carbon Chain: A three-carbon propyl chain is considered optimal for neuroleptic activity, providing the necessary spatial orientation for effective dopamine receptor blockade. if-pan.krakow.plslideshare.net
Branching of the side chain also affects activity. For instance, the introduction of a methyl group on the beta-carbon (as in promethazine) can influence the compound's antihistaminic and anticholinergic profile. youtube.com
| Chain Length | Example Compound | Primary Pharmacological Profile | Primary Receptor Affinity |
|---|---|---|---|
| 2 Carbons (Ethyl) | Fenethazine | Antihistamine | High for Histamine H1 Receptors. auburn.edu |
| 3 Carbons (Propyl) | Chlorpromazine | Neuroleptic (Antipsychotic) | High for Dopamine D2 Receptors. if-pan.krakow.plauburn.edu |
The alpha-carbon is the first carbon of the side chain, directly bonded to the N-10 of the phenothiazine ring. For phenothiazines designed as neuroleptics, substitution or branching at any carbon in the side chain, including the alpha-position, generally leads to a reduction in dopamine receptor affinity and antipsychotic potency. auburn.eduyoutube.com Therefore, an unsubstituted alpha-carbon, as is present in the fenethazine structure, is considered favorable for maintaining its specific activity profile.
The beta-carbon is the second carbon atom from the ring nitrogen. While fenethazine possesses an unsubstituted beta-carbon, related compounds like promethazine (B1679618) feature a methyl branch at this position. Such branching generally disfavors potent dopamine antagonism but can be consistent with or enhance antihistaminic activity. youtube.com Studies on related phenethylamine (B48288) structures have shown that functionalization of the beta-carbon can lead to compounds that act as inhibitors of enzymes like dopamine beta-monooxygenase. nih.gov
Role of Nitrogen Atom Substitutions in Pharmacological Potency
The terminal amino group of the side chain is an essential feature for the biological activity of phenothiazines. slideshare.net
Tertiary Amine: For optimal activity, this nitrogen atom must be tertiary. slideshare.net Fenethazine features a diethylamino group, which is a tertiary amine.
Nature of Substituents: The identity of the alkyl groups on the terminal nitrogen significantly impacts potency and selectivity.
Aliphatic Amines: Small, simple alkyl groups, such as the two ethyl groups in fenethazine, are characteristic of phenothiazine antihistamines. Increasing the size of these alkyl groups beyond ethyl generally decreases activity. slideshare.net
Piperazine (B1678402)/Piperidine Rings: The incorporation of the terminal nitrogen into a heterocyclic ring, such as a piperazine or piperidine, is a common strategy to enhance neuroleptic potency. nih.govauburn.edu The presence of an open-chain aliphatic amine in fenethazine distinguishes it from the highly potent piperazine-containing antipsychotics like fluphenazine (B1673473) and perphenazine. slideshare.net
It is widely accepted that the terminal nitrogen exists in a protonated, cationic state at physiological pH, allowing it to form crucial ionic interactions with receptor binding sites. slideshare.netauburn.edu
| Terminal Amine Structure | Example Compound | Associated Primary Activity |
|---|---|---|
| Aliphatic (e.g., Dimethylamino, Diethylamino) | Chlorpromazine, Fenethazine | Neuroleptic or Antihistaminic. auburn.edu |
| Piperidine | Thioridazine | Neuroleptic with notable anticholinergic effects. auburn.edu |
| Piperazine | Fluphenazine, Perphenazine | Potent Neuroleptic. nih.govauburn.edu |
Effects of Electron-Withdrawing Groups on the Phenothiazine Ring System
The substitution pattern on the tricyclic phenothiazine ring system is a critical determinant of the pharmacological activity of this class of compounds. Extensive research has demonstrated that the presence of an electron-withdrawing group at the C-2 position of the phenothiazine nucleus generally enhances antipsychotic activity. slideshare.netyoutube.comslideshare.net The nature of this substituent directly influences the potency of the drug.
The accepted order of potency enhancement by electron-withdrawing groups at the C-2 position is as follows: -SO2NR2 > -CF3 > -CO-CH3 > -Cl > -H. if-pan.krakow.pl For instance, the trifluoromethyl group (-CF3) is more electron-withdrawing than a chloro (-Cl) group, and consequently, phenothiazine derivatives with a -CF3 group at the C-2 position, such as trifluoperazine, are more potent antipsychotics than their chlorinated counterparts like chlorpromazine. egpat.com The presence of these electronegative groups is thought to increase the affinity of the molecule for the dopamine D2 receptor, a key target for antipsychotic action. pharmacy180.com It has been proposed that the electron-withdrawing group at the C-2 position can form a hydrogen bond with the protonated amine of the side chain, which helps to orient the molecule in a conformation that is favorable for receptor binding. slideshare.netslideshare.net
Interestingly, Fenethazine hydrochloride is an exception to this general SAR principle for antipsychotic phenothiazines as it lacks an electron-withdrawing substituent at the C-2 position. nih.govuni.luwikipedia.org Its phenothiazine ring is unsubstituted. This structural feature is consistent with its primary classification as a first-generation antihistamine rather than a potent antipsychotic. drugfuture.comsmolecule.comncats.io While it belongs to the phenothiazine class, the absence of a C-2 electron-withdrawing group significantly diminishes its antipsychotic potential compared to derivatives like chlorpromazine or trifluoperazine.
The following interactive table summarizes the influence of various substituents at the C-2 position on the antipsychotic activity of phenothiazine derivatives.
| Substituent at C-2 | Example Compound | Electron-Withdrawing/Donating Nature | General Effect on Antipsychotic Potency |
| -H | Fenethazine | Neutral | Low |
| -Cl | Chlorpromazine | Electron-withdrawing | Increased |
| -CF3 | Trifluoperazine | Strongly electron-withdrawing | Markedly Increased |
| -SCH3 | Thioridazine | Weakly electron-withdrawing | Moderate |
| -COCH3 | Acepromazine | Electron-withdrawing | Increased |
This table illustrates the general trend observed in structure-activity relationship studies of phenothiazine derivatives.
Substitution at other positions on the phenothiazine ring, such as C-1, C-3, or C-4, generally leads to a decrease in antipsychotic activity compared to C-2 substitution. youtube.compharmacy180.com Disubstitution on the ring is also typically detrimental to activity. pharmacy180.com
Considerations of Stereochemistry in Drug Action (e.g., Achiral Nature of Fenethazine)
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a fundamental concept in pharmacology and drug action. Many drugs are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. wikipedia.orglongdom.org These enantiomers can exhibit profound differences in their pharmacological and toxicological profiles because biological systems, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer. nih.govnih.gov One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to adverse effects. wikipedia.org
However, this compound is an achiral molecule. ncats.iofda.govnih.gov This means that it does not possess a chiral center and its molecule is superimposable on its mirror image. Consequently, fenethazine does not exist as a pair of enantiomers.
The achiral nature of fenethazine has several implications for its drug action:
No Stereoselective Interactions: The binding of fenethazine to its biological targets, such as the histamine H1 receptor, is not stereoselective. Since there is only one molecular form, all interactions are uniform in this regard.
Simpler Pharmacokinetics: The metabolism and elimination of fenethazine are not complicated by the presence of multiple stereoisomers, which can often be metabolized at different rates. This can lead to more predictable pharmacokinetic profiles.
No Chiral Inversion: Fenethazine is not subject to in vivo chiral inversion, a process where one enantiomer is converted into the other within the body.
The lack of chirality in fenethazine simplifies its pharmacology compared to many other drugs where the stereochemistry must be carefully considered to optimize therapeutic outcomes and minimize potential risks associated with the less active or more toxic enantiomer. nih.gov
Preclinical Pharmacological Investigations
In Vitro Pharmacological Characterization
In vitro studies are essential for determining a compound's direct effects on specific biological targets and processes in a controlled laboratory setting. nih.gov These assays provide foundational data on a drug's mechanism of action, potency, and potential for metabolic interactions.
Cell-Based Assays for Target Interaction and Modulation of Cellular Processes
Cell-based assays are critical tools for understanding how a compound like fenethazine (B1672500) hydrochloride interacts with its intended target—primarily the histamine (B1213489) H1 receptor—in a biologically relevant context. nuvisan.com These assays can quantify the compound's ability to antagonize the receptor and modulate downstream cellular signaling pathways.
While specific data for fenethazine hydrochloride is not extensively detailed in publicly available literature, the standard assays for characterizing H1-antihistamines would be employed. nih.gov These include:
Receptor Binding Assays: These assays determine the affinity of this compound for the histamine H1 receptor, typically using cell membranes from cell lines engineered to express high levels of the receptor. The affinity is usually expressed as an inhibition constant (Ki).
Functional Antagonism Assays: These assays measure the ability of this compound to block the cellular response triggered by histamine. Common methods include measuring changes in intracellular calcium levels or using reporter gene assays that are activated by H1 receptor signaling. koreascience.kr The potency of the antagonist is determined as an IC50 value, which is the concentration required to inhibit 50% of the maximal response to histamine.
Selectivity Profiling: To assess target specificity, this compound would be tested against a broad panel of other receptors, ion channels, and transporters in cell-based formats. nih.gov This is particularly important for phenothiazines, which are known to interact with multiple receptor types, including dopaminergic, serotonergic, and muscarinic receptors. nih.gov
Enzyme Inhibition and Activation Studies (e.g., Cytochrome P450 Enzymes, Carbonic Anhydrases)
Investigating a drug candidate's potential to inhibit or induce metabolic enzymes is a crucial component of preclinical assessment, as it helps predict the likelihood of drug-drug interactions. mdpi.com
Cytochrome P450 (CYP) Enzymes
The Cytochrome P450 system is the primary pathway for the metabolism of many drugs. nih.gov Inhibition of these enzymes by one drug can lead to increased plasma concentrations of a co-administered drug, potentially causing toxicity. Phenothiazines are known to interact with various CYP isoforms. For instance, the phenothiazine (B1677639) neuroleptic levomepromazine (B1675116) was found to be a potent competitive inhibitor of CYP2D6 and a moderate inhibitor of CYP1A2 and CYP3A4. nih.gov Similarly, promethazine (B1679618), a compound structurally related to fenethazine, has been shown to inhibit CYP2D6. nih.gov Given these findings, it is expected that this compound would be rigorously tested for its inhibitory effects on major human CYP isoforms.
Table 1: In Vitro Inhibition of Human Cytochrome P450 Isoforms by Related Phenothiazine Compounds
| Compound | CYP Isoform | Inhibition Constant (Kᵢ) | Type of Inhibition | Reference |
|---|---|---|---|---|
| Levomepromazine | CYP2D6 | 6 µM | Competitive | nih.gov |
| Levomepromazine | CYP3A4 | 34 µM | Mixed | nih.gov |
| Levomepromazine | CYP1A2 | 47 µM | Mixed | nih.gov |
| Thioridazine | CYP2D6 | Primary enzyme for mono-2- and di-2-sulfoxidation | nih.gov | |
| Thioridazine | CYP1A2 & CYP3A4 | Primary enzymes for 5-sulfoxidation and N-demethylation | nih.gov |
Data based on studies of related phenothiazine compounds.
Carbonic Anhydrases (CA)
Carbonic anhydrase inhibitors are a distinct class of drugs, typically sulfonamides, used to treat conditions like glaucoma and edema. drugs.comdrugbank.combiopharmanotes.com They act by reducing the activity of the carbonic anhydrase enzyme, which is involved in bicarbonate and fluid transport. taylorandfrancis.com There is a lack of published scientific literature investigating the direct inhibitory or activatory effects of this compound or other phenothiazine antihistamines on the activity of carbonic anhydrase enzymes.
Other Enzymes
Phenothiazine derivatives have also been investigated for their effects on other enzyme systems. For example, some phenothiazines, such as chlorpromazine (B137089) and promethazine, have been studied for their ability to inhibit cholinesterase enzymes. researchgate.net Such studies help to build a comprehensive understanding of the compound's potential biological interactions.
Plasma Protein Binding Assays in Preclinical Models
The extent to which a drug binds to plasma proteins, such as albumin and alpha 1-acid glycoprotein (B1211001) (AAG), significantly influences its distribution, availability to target tissues, and clearance. nih.gov Only the unbound fraction of a drug is pharmacologically active. Phenothiazines, being basic compounds, are known to bind extensively to plasma proteins.
Studies on related phenothiazines like chlorpromazine, perphenazine, and trifluoperazine (B1681574) have shown that they bind to multiple plasma protein fractions, with AAG identified as a particularly important binding protein. nih.gov Promethazine has also demonstrated a high binding affinity for human serum albumin (HSA). nih.gov Preclinical evaluation of this compound would involve equilibrium dialysis or similar techniques to quantify its binding percentage in the plasma of relevant animal species and humans. This data is vital for interpreting the results of both preclinical and clinical studies.
Table 2: Plasma Protein Binding Characteristics of Related Phenothiazine Drugs
| Compound | Primary Binding Proteins | Binding Affinity Characteristics | Reference |
|---|---|---|---|
| Chlorpromazine | alpha 1-acid glycoprotein, Albumin, Lipoproteins | High affinity (K = 10⁵-10⁶ M⁻¹) to AAG | nih.gov |
| Perphenazine | alpha 1-acid glycoprotein, Albumin, Lipoproteins | High affinity (K = 10⁵-10⁶ M⁻¹) to AAG | nih.gov |
| Trifluoperazine | alpha 1-acid glycoprotein, Albumin, Lipoproteins | High affinity (K = 10⁵-10⁶ M⁻¹) to AAG | nih.gov |
| Promethazine | Human Serum Albumin (HSA) | High binding affinity (>80%) | nih.gov |
Data based on studies of related phenothiazine compounds.
In Vivo Pharmacodynamic Studies in Animal Models
In vivo studies are performed in living organisms to understand how a drug affects the whole system, confirming the biological effects observed in vitro and assessing efficacy in disease-relevant models. nuvisan.com
Selection and Validation of Relevant Preclinical Animal Models
The choice of animal models is dictated by the primary pharmacological activity of the test compound. For an antihistamine like this compound, models of allergic and inflammatory responses are paramount.
Guinea Pig Models: The guinea pig is a classic model for evaluating antihistaminic activity due to the sensitivity of its airways to histamine. The histamine-induced bronchoconstriction model is widely used, where the ability of a drug to protect the animal from a histamine aerosol challenge is measured. nih.gov The time until the onset of asphyctic convulsions is recorded, and the protective effect of the antihistamine is quantified. nih.gov
Rodent Models of Allergy: Mouse and rat models of allergic rhinitis, asthma, or skin allergies (e.g., passive cutaneous anaphylaxis) can also be used to evaluate the efficacy of this compound in reducing allergic symptoms.
Models for CNS Effects: Given that fenethazine is a first-generation antihistamine and a phenothiazine derivative, it is expected to cross the blood-brain barrier and cause sedation. Animal models that assess central nervous system function, such as locomotor activity tests or rotarod performance, would be used to characterize these effects.
Evaluation of Biological Effect and Efficacious Dose Range in Animal Systems
Once appropriate animal models are selected, studies are conducted to demonstrate the desired biological effect and to determine the dose range over which this effect occurs. The goal is to establish a dose-response relationship and identify the efficacious dose (ED50), which is the dose required to produce 50% of the maximum effect.
For this compound, the primary biological effect under investigation would be the antagonism of histamine-mediated responses. In a guinea pig bronchospasm model, for example, the efficacious dose range would be determined by administering various doses of the compound and measuring the corresponding increase in the time before convulsions occur following histamine exposure. nih.gov
Table 3: Examples of Efficacious Dose Evaluation for Antihistamines in Preclinical Models
| Compound Class | Animal Model | Biological Effect Measured | Efficacy Endpoint | Reference |
|---|---|---|---|---|
| Antihistamine | Guinea Pig | Protection against histamine-induced bronchospasm | ED₅₀ (Dose for 50% increase in pre-convulsive time) | nih.gov |
| Antipsychotic (5-HT₂A Antagonist) | Rat | Blockade of 5-HT₂A agonist-induced effects | ED₅₀ (1.8 mg/kg) | nih.gov |
These in vivo pharmacodynamic studies are essential for demonstrating proof-of-concept and for providing the necessary data to support the progression of a compound into clinical development.
Predictive Value of Preclinical Pharmacodynamic Endpoints
Fenethazine, also known as phenethazine, is recognized primarily for its antihistaminic, sedative, and antiemetic properties. It is a precursor to more widely studied phenothiazine derivatives such as promethazine and chlorpromazine. The preclinical evaluation of such compounds typically involves a battery of in vitro and in vivo assays to characterize their effects on various physiological systems.
For a compound like this compound, relevant preclinical pharmacodynamic endpoints would likely have included assessments of:
Histamine H1 Receptor Antagonism: Quantifying the affinity and antagonist potency at the H1 receptor is a primary endpoint for antihistamines. This is often determined through radioligand binding assays and in vitro functional assays using tissues or cells expressing the H1 receptor. The predictive value of these endpoints lies in their direct correlation with the intended antihistaminic effect.
Central Nervous System (CNS) Effects: Given its sedative properties, preclinical studies would have likely investigated CNS depressant effects. Common endpoints include reductions in spontaneous locomotor activity, potentiation of hypnotic drugs, and assessments of motor coordination (e.g., rotarod test) in animal models. These endpoints are predictive of the sedative and potentially performance-impairing effects in humans.
Antiemetic Activity: Preclinical models of emesis, such as the use of emetogenic agents in specific animal species, would be employed to evaluate anti-nausea and anti-vomiting efficacy. The inhibition of vomiting reflexes in these models is a direct predictor of clinical antiemetic utility.
Anticholinergic Activity: As with many first-generation antihistamines, an assessment of antimuscarinic effects is crucial. This is typically evaluated through in vitro receptor binding assays and in vivo models measuring effects like mydriasis (pupil dilation) or inhibition of salivation. These endpoints are predictive of common side effects such as dry mouth and blurred vision.
While these are the expected areas of preclinical investigation for a compound of this class, the specific quantitative data, dose-response relationships, and comparative analyses for this compound that would be presented in data tables are not available in the reviewed literature. The predictive value of these endpoints, in a general sense for phenothiazines, is well-established; however, without specific data for this compound, a detailed discussion of its unique preclinical pharmacodynamic profile and the precise predictive capacity of its endpoints cannot be provided.
Further research or access to proprietary historical drug development data would be necessary to construct the detailed data tables and in-depth analysis requested.
Metabolic Pathway Elucidation and Pharmacokinetic Research Preclinical
Identification and Characterization of Metabolites in Preclinical Species
Primary Metabolic Pathways and Enzyme Systems Involved
The metabolism of phenothiazines is known to be complex, involving several enzymatic pathways primarily in the liver.
The oxidative metabolism of phenothiazines is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. While the specific CYP isoforms responsible for Fenethazine (B1672500) hydrochloride metabolism have not been definitively identified, studies on other phenothiazine (B1677639) compounds in rats have implicated several isoforms. For instance, the N-demethylation of promazine and perazine in rats is catalyzed by CYP2D1, CYP2B2, and CYP1A2. In humans, CYP1A2 and CYP3A4 are major enzymes in the metabolism of several phenothiazine neuroleptics. It is plausible that these or similar isoforms are involved in the metabolism of Fenethazine hydrochloride.
N-dealkylation is a common metabolic pathway for many drugs containing an alkylamino moiety, including phenothiazines. Given that this compound possesses two N-ethyl groups, N-deethylation is a highly probable metabolic route. This process involves the removal of one or both ethyl groups from the nitrogen atom in the side chain. While specific metabolites resulting from the N-deethylation of Fenethazine have not been characterized in published preclinical studies, the identification of N-demethylated metabolites for other phenothiazine drugs in rat urine supports the likelihood of this pathway.
Pharmacokinetic Profiling in Animal Models (e.g., Rats)
A detailed pharmacokinetic profile of this compound in animal models like rats is not extensively documented in publicly available literature.
Specific data on the absorption and distribution kinetics of this compound in biological tissues of preclinical models is scarce. For other phenothiazine compounds, accumulation in the brain and plasma of rats has been observed after repeated dosage, suggesting that these compounds can cross the blood-brain barrier. The distribution of drugs is a critical factor in their pharmacological effect, and for centrally acting agents like many phenothiazines, brain tissue concentrations are of particular interest.
The primary routes of elimination for drugs and their metabolites are through renal (urine) and biliary (feces) excretion. For phenothiazine compounds, both pathways are generally involved. A study on the biliary excretion of organic anions in rats suggested the involvement of P-glycoprotein in the transport of some phenothiazines. The identification of phenothiazine metabolites in urine from preclinical studies indicates that renal excretion is a significant elimination pathway. The extent to which this compound and its potential metabolites are excreted via these routes in rats has not been specifically reported.
Impact of Isotopic Labeling on Metabolic Fate and Pharmacokinetic Profiles (e.g., Deuteration)
Isotopic labeling is a powerful technique used in preclinical research to trace the metabolic fate of a drug and to understand its pharmacokinetic profile. researchgate.netdntb.gov.uanih.gov This involves replacing one or more atoms of the drug molecule with their stable (non-radioactive) isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). researchgate.netdntb.gov.uanih.gov These labeled compounds are chemically identical to the parent drug but can be distinguished using analytical techniques like mass spectrometry.
One common application of isotopic labeling is deuteration, where hydrogen atoms at specific positions in a molecule are replaced with deuterium. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. scirp.org If the cleavage of a C-H bond is a rate-determining step in the metabolism of a drug, replacing it with a C-D bond can slow down the metabolic process. This is known as the "kinetic isotope effect." juniperpublishers.com
By strategically deuterating a drug molecule, researchers can achieve several objectives:
Alter Metabolic Pathways: Deuteration can slow down metabolism at a specific site, potentially leading to a shift in metabolic pathways. This can sometimes reduce the formation of toxic metabolites. researchgate.netdntb.gov.uanih.gov
Increase Half-Life: By reducing the rate of metabolism, the drug's biological half-life can be extended, which might allow for less frequent dosing. juniperpublishers.com
Preclinical studies with isotopically labeled compounds, such as deuterated versions, involve comparing their pharmacokinetic profiles and metabolic pathways to those of the non-labeled parent drug in animal models. These studies provide invaluable insights into the drug's disposition and can guide the development of new chemical entities with improved therapeutic properties. researchgate.netdntb.gov.uanih.gov The first deuterated drug to receive FDA approval was deutetrabenazine, a testament to the potential of this strategy in drug development. researchgate.netdntb.gov.uanih.govscirp.org
Advanced Analytical Methodologies for Fenethazine Hydrochloride Research
Chromatographic Techniques for Quantitative and Qualitative Analysis
Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into individual components. For Fenethazine (B1672500) hydrochloride and related phenothiazines, both liquid and gas chromatography are employed to ensure identity, purity, and concentration.
HPLC is a highly utilized technique for the analysis of phenothiazine (B1677639) derivatives due to its high resolution, sensitivity, and applicability to non-volatile and thermally labile compounds. researchgate.netresearchgate.net
The selection and optimization of the stationary and mobile phases are critical for achieving effective separation in HPLC. For Fenethazine and other phenothiazine compounds, which are polar molecules, reversed-phase (RP) chromatography is the most common approach. orientjchem.org
Stationary Phases: The choice of stationary phase is guided by the physicochemical properties of the analyte. rjptonline.org For phenothiazines, non-polar stationary phases are standard. C8 (octylsilyl) and C18 (octadecylsilyl) columns are frequently used due to their hydrophobic nature, which provides effective retention for these compounds. orientjchem.orgbasicmedicalkey.com A specific reverse-phase HPLC method developed for Fenethazine utilizes a Newcrom R1 column, which is noted for its low silanol activity. sielc.com The development process often involves screening different types of columns, such as Hypersil BDS C8 and Symmetry Shield RP8, to find the optimal selectivity and peak shape. orientjchem.org
Mobile Phases: The mobile phase composition is adjusted to control the elution of analytes. phenomenex.com For reversed-phase analysis of Fenethazine, a mobile phase consisting of acetonitrile (MeCN), water, and an acid like phosphoric acid is effective. sielc.comsielc.com The acid serves to suppress the ionization of residual silanol groups on the stationary phase and ensure that the basic analyte is in a consistent ionic state, leading to improved peak symmetry. For applications requiring mass spectrometry (MS) detection, volatile acids like formic acid are substituted for phosphoric acid. sielc.comsielc.com
Optimization of the mobile phase involves adjusting the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. phenomenex.com The pH of the buffer is another critical parameter, as it affects the ionization state and, therefore, the retention of ionizable compounds like Fenethazine. basicmedicalkey.com For instance, a method for the related compound promethazine (B1679618) hydrochloride used a mobile phase of acetonitrile and a 25mM phosphate buffer at pH 7.0 in a 50:50 (v/v) ratio. nih.gov
Interactive Table: HPLC Method Parameters for Fenethazine Analysis
Gas Chromatography (GC) is an analytical technique used for separating and analyzing volatile compounds. For pharmaceutical analysis, GC is often applied to assess residual solvents, determine impurities, and in pharmacokinetic studies. While specific GC methods for Fenethazine hydrochloride are not extensively documented, the technique has been successfully applied to other psychoactive phenothiazine drugs. oup.comThe primary challenge in the GC analysis of many drug compounds, including phenothiazines, is their low volatility and potential for thermal degradation. jfda-online.comFurthermore, the inherent polarity of these compounds can lead to adsorption on the column's solid support, resulting in poor peak shape and reduced sensitivity. oup.com To overcome these challenges, chemical derivatization is often employed. jfda-online.comThis process converts the analyte into a more volatile and thermally stable derivative, improving its chromatographic behavior. Common derivatization techniques include silylation and acylation, which target active hydrogen atoms in functional groups. jfda-online.comFor GC analysis of phenothiazines, the choice of detector is also critical. While Flame Ionization Detection (FID) is common, an electron affinity detector has been shown to provide superior sensitivity for certain phenothiazine derivatives, depending on the substituents on the phenothiazine ring. oup.com
High-Performance Liquid Chromatography (HPLC) Methodologies[26],[29],[24],[30],[28],
Spectroscopic Approaches in Structural and Metabolic Research
Spectroscopic techniques are indispensable for the structural elucidation and analysis of drug compounds and their metabolites.
UV-Derivative Spectroscopy is an analytical technique that enhances the qualitative and quantitative analysis of compounds by calculating the first, second, or higher-order derivatives of a conventional UV absorbance spectrum (a zero-order spectrum). ajpaonline.comjpsbr.orgThis method is particularly useful for resolving overlapping spectral bands from a target analyte and interfering substances, as well as for eliminating baseline shifts. ajpaonline.com For phenothiazine derivatives, which exhibit broad UV absorption bands, derivative spectroscopy can significantly increase selectivity. While direct studies on this compound are limited, research on the structurally similar compound Perphenazine demonstrates the utility of this technique. jpsbr.orgIn one study, the zero-order spectrum of Perphenazine in methanol showed a maximum absorbance at 254.80 nm. jpsbr.org
First-Order Derivative: The first-derivative spectrum plots the rate of change of absorbance with wavelength (dA/dλ) against the wavelength. This spectrum crosses the zero-axis at the λmax of the zero-order spectrum and displays a characteristic pair of a positive maximum and a negative minimum. For Perphenazine, the negative valley at 261.40 nm showed the maximum amplitude and was used for quantification. jpsbr.org* Second-Order Derivative: The second-order derivative spectrum (d²A/dλ²) plots the curvature of the absorption spectrum against wavelength. jpsbr.orgIt shows a sharp, negative peak at the λmax of the original zero-order spectrum. For Perphenazine, the second-derivative spectrum yielded a maximum amplitude in a negative valley at 256.80 nm, which was used for validation. jpsbr.org By using specific maxima, minima, or zero-crossing points in the derivative spectra, analysts can achieve highly selective and accurate quantification of a target compound even in the presence of other absorbing species. ajpaonline.comInteractive Table: UV-Derivative Spectroscopy Data for Perphenazine
Nuclear Magnetic Resonance (NMR) Spectroscopy for In Vivo Metabolic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for monitoring metabolic processes in real-time within living organisms. oup.com It provides detailed information about the chemical environment of atomic nuclei, allowing for the identification and quantification of metabolites.
In vivo NMR studies, often referred to as magnetic resonance spectroscopy (MRS), can track the metabolic pathways of drugs like this compound by detecting the parent compound and its metabolites in biological fluids and tissues. nih.gov The principle relies on the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ³¹P. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies, which are characteristic of their molecular structure.
While specific in vivo NMR metabolic studies on this compound are not extensively documented in publicly available literature, the methodology has been successfully applied to other compounds to study their metabolism and biochemical effects. For instance, high-resolution proton NMR spectroscopy has been used to study the metabolism of hydrazine in rats by analyzing urine, which revealed several metabolites and their effects on endogenous compounds. nih.gov For phenothiazines, NMR has been instrumental in determining the chemical structure of metabolites, particularly in identifying the positions of hydroxylation on the phenothiazine ring system. acs.org
The application of 1D and 2D NMR techniques can provide valuable data on the structure of fenethazine metabolites. The chemical shifts and coupling constants in an NMR spectrum are highly sensitive to the molecular structure, enabling the precise identification of metabolic modifications. nih.govchemicalbook.com
Table 1: General Parameters for In Vivo NMR Metabolic Studies
| Parameter | Description | Relevance to Fenethazine Research |
| Nucleus | The atomic nucleus being observed (e.g., ¹H, ¹³C). | ¹H NMR is common for its high sensitivity and natural abundance. ¹³C NMR can be used with isotopic labeling to trace metabolic pathways. |
| Magnetic Field Strength | The strength of the magnet, measured in Tesla (T). | Higher field strengths (e.g., 7T and above) provide better spectral resolution and sensitivity, which is crucial for detecting low-concentration metabolites. nih.gov |
| Pulse Sequence | The sequence of radiofrequency pulses used to excite the nuclei. | Different pulse sequences can be used to suppress solvent signals (e.g., water) and to edit the spectrum to highlight specific metabolites. |
| Sample Matrix | The biological fluid or tissue being analyzed (e.g., urine, plasma, brain tissue). | The choice of matrix depends on the research question and the expected distribution of the drug and its metabolites. |
Photoelectron Spectroscopy in Drug Analysis
Photoelectron spectroscopy (PES) is a surface-sensitive analytical technique that measures the kinetic energy of electrons emitted from a substance upon irradiation with high-energy photons. While it is a powerful tool in materials science for determining the elemental composition and chemical state of surfaces, its application in drug analysis, particularly for complex molecules like this compound in biological matrices, is not well-established.
The technique, in principle, could provide information on the electronic structure of the fenethazine molecule. However, the complexity of biological samples and the typically low concentrations of drugs and their metabolites present significant challenges for the application of PES. The sample needs to be in a solid state and under ultra-high vacuum, which is not compatible with the analysis of biological fluids.
Due to these limitations, there is a lack of published research demonstrating the use of photoelectron spectroscopy for the in vivo metabolic studies or routine analysis of this compound. More conventional techniques like mass spectrometry and NMR spectroscopy are better suited for these applications.
Mass Spectrometry (MS) for Metabolite Identification and Quantitative Bioanalysis
Mass spectrometry (MS) is an indispensable tool in drug metabolism studies, offering high sensitivity and selectivity for the identification and quantification of drugs and their metabolites in biological samples. mdpi.commdpi.com When coupled with a separation technique like liquid chromatography (LC), LC-MS has become the gold standard for bioanalysis. nih.gov
For this compound, MS can be used to identify potential metabolites by analyzing the mass-to-charge ratio (m/z) of the parent drug and its biotransformation products. The metabolism of phenothiazines typically involves oxidation of the sulfur atom to form sulfoxides, hydroxylation of the aromatic rings, N-demethylation of the side chain, and N-oxidation. acs.orgnih.gov
Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation. In MS/MS, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule, which can be used to identify metabolites. nih.gov
Table 2: Potential Metabolites of Fenethazine Identified by Mass Spectrometry
Based on the known metabolism of other phenothiazines, the following are potential metabolites of fenethazine that could be identified using mass spectrometry.
| Metabolite | Biotransformation | Expected m/z Change |
| Fenethazine Sulfoxide | Oxidation | +16 |
| Hydroxyfenethazine | Hydroxylation | +16 |
| N-Desmethylfenethazine | N-Demethylation | -14 |
| Fenethazine N-oxide | N-oxidation | +16 |
Quantitative bioanalysis using MS, often with techniques like multiple reaction monitoring (MRM), allows for the precise measurement of fenethazine and its metabolites in biological fluids such as plasma and urine. ijpras.com This is crucial for pharmacokinetic and toxicokinetic studies.
Sample Preparation and Micro-extraction Techniques for Biological Matrices
Effective sample preparation is a critical step in the analysis of drugs in biological matrices to remove interferences and concentrate the analyte of interest. hmdb.ca For this compound, various extraction techniques can be employed.
Liquid-liquid extraction is a conventional method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. ijisrt.com For basic compounds like fenethazine, the pH of the aqueous phase is adjusted to a basic pH to ensure the drug is in its un-ionized, more organic-soluble form.
Table 3: Typical Solvents and Conditions for LLE of Phenothiazines
| Parameter | Condition |
| Sample | Plasma, Urine, Tissue Homogenate |
| pH Adjustment | Addition of a base (e.g., NaOH) to pH > 9 |
| Organic Solvent | n-Hexane, Ethyl Acetate, Dichloromethane, or a mixture thereof |
| Extraction | Vortexing followed by centrifugation to separate phases |
| Final Step | Evaporation of the organic solvent and reconstitution in a suitable solvent for analysis |
Solid-phase microextraction is a solvent-free, miniaturized sample preparation technique that uses a fused silica fiber coated with a stationary phase to extract analytes from a sample. acs.org The fiber can be immersed directly into the liquid sample or exposed to the headspace above the sample. SPME is known for its simplicity, speed, and automation capabilities. mdpi.com
For the analysis of fenethazine from biological matrices like urine or plasma, a fiber with a coating that has a high affinity for the drug would be selected. After extraction, the fiber is transferred to the injection port of a gas chromatograph (GC) or an interface for an LC system for desorption and analysis. nih.gov
Dispersive liquid-liquid microextraction is a miniaturized version of LLE that offers very high enrichment factors and a rapid extraction time. nih.govnih.gov The method involves the rapid injection of a mixture of an extraction solvent (a water-immiscible organic solvent) and a disperser solvent (a solvent miscible in both the extraction solvent and the aqueous sample) into the aqueous sample. mdpi.com This creates a cloudy solution of fine droplets of the extraction solvent dispersed throughout the aqueous phase, maximizing the surface area for extraction. After centrifugation, the sedimented phase containing the concentrated analyte is collected for analysis.
Table 4: Components of a Typical DLLME Procedure
| Component | Example | Role |
| Sample | Urine, Plasma | Aqueous phase containing the analyte |
| Extraction Solvent | Chlorinated solvents (e.g., chloroform, carbon tetrachloride) | To extract the analyte from the aqueous phase |
| Disperser Solvent | Acetone, Acetonitrile, Methanol | To facilitate the dispersion of the extraction solvent in the aqueous sample |
Protein Precipitation Methods
Protein precipitation is a widely utilized sample preparation technique in bioanalysis for the effective removal of proteins from biological matrices, such as plasma or serum, prior to chromatographic analysis. This method is advantageous due to its simplicity, speed, and broad applicability to a range of analytes. The fundamental principle involves the addition of a precipitating agent to a biological sample, which disrupts the solubility of proteins, causing them to aggregate and precipitate out of the solution. The precipitated proteins are then separated, typically by centrifugation or filtration, leaving the analyte of interest, such as this compound, in the resulting supernatant for subsequent analysis.
The choice of precipitating agent is critical and can significantly influence the efficiency of protein removal and the recovery of the target analyte. Common agents include organic solvents, acids, and salts. For the analysis of this compound, a phenothiazine derivative which is a basic and lipophilic compound, organic solvents are generally preferred.
Organic Solvent Precipitation
Organic solvents like acetonitrile and methanol are the most common choices for protein precipitation in drug analysis. scielo.brchromatographyonline.com They function by reducing the dielectric constant of the solution, which diminishes the solvating power of water and increases electrostatic attractions between protein molecules, leading to aggregation and precipitation. scielo.br
Acetonitrile is frequently favored due to its high protein removal efficiency. chromatographyonline.comnih.gov It is typically added to the plasma or serum sample in a specific ratio, commonly 3:1 (v/v), to induce protein precipitation. biotage.com Methanol is another effective precipitant, though it may sometimes require a higher volume ratio (e.g., 4:1 to 10:1) to achieve comparable results. biotage.com The selection between acetonitrile and methanol can impact analyte recovery and the level of residual matrix components in the final extract. nih.gov For instance, acetonitrile extracts have been observed to contain fewer phospholipids, which are a major source of ion suppression in mass spectrometry, compared to methanol extracts. chromatographyonline.com
A typical workflow for protein precipitation using an organic solvent involves:
Addition of a precise volume of cold organic solvent (e.g., acetonitrile) to the biological sample.
Vigorous mixing (e.g., vortexing) to ensure thorough interaction and complete protein precipitation.
Centrifugation at high speed to pellet the precipitated proteins.
Collection of the supernatant containing the analyte.
The supernatant can then be directly injected into a liquid chromatography system or be evaporated and reconstituted in a suitable solvent. researchgate.net
Acid Precipitation
Acids such as trichloroacetic acid (TCA) and perchloric acid (PCA) are also effective protein precipitating agents. researchgate.netresearchgate.net They work by altering the pH of the sample, leading to the neutralization of the negative charges on proteins and causing them to lose their native structure and precipitate. While effective at protein removal, the use of strong acids can be problematic for certain analytes, potentially causing degradation or affecting their stability. researchgate.netmdpi.com Furthermore, acid precipitants may lead to lower analyte recovery due to co-precipitation and can cause significant ion suppression in mass spectrometry-based detection methods. researchgate.netnih.gov Given these potential drawbacks, organic solvent precipitation is often the preferred initial approach for compounds like this compound.
Research Findings and Method Performance
While specific research detailing protein precipitation for this compound is limited, extensive data exists for similar compounds and general bioanalytical methods. These studies provide insight into the expected performance of protein precipitation techniques. Key performance indicators include protein removal efficiency, analyte recovery, and the impact on matrix effects.
Acetonitrile has been shown to be highly effective, with studies reporting over 93% protein removal from plasma. nih.gov The recovery of the analyte from the supernatant is a critical parameter. For many small molecule drugs, acetonitrile precipitation can yield recoveries greater than 80%. researchgate.netnih.gov
The choice of precipitating agent can be compared based on these parameters, as illustrated in the following tables which summarize typical findings in bioanalytical method development.
| Precipitating Agent | Typical Volume Ratio (Agent:Plasma) | Average Protein Removal Efficiency (%) |
|---|---|---|
| Acetonitrile | 3:1 | ~95% |
| Methanol | 4:1 | ~90% |
| Trichloroacetic Acid (10%) | 1:1 | ~92% |
| Perchloric Acid (6%) | 1:1 | ~90% |
| Precipitating Agent | Analyte Recovery (%) | Relative Matrix Effect (Ion Suppression) |
|---|---|---|
| Acetonitrile | 85 - 105% | Low to Moderate |
| Methanol | 80 - 100% | Moderate |
| Trichloroacetic Acid | 60 - 85% | High |
Note: The data presented in the tables are representative values based on general findings in bioanalytical literature and are intended for illustrative purposes. Actual results for this compound may vary depending on the specific experimental conditions.
Q & A
Basic: What chromatographic methods are recommended for analyzing Fenethazine hydrochloride purity in synthetic batches?
Methodological Answer:
High-performance liquid chromatography (HPLC) is the gold standard for purity validation. Key parameters include:
- Column: Reverse-phase C18 (e.g., 250 mm × 4.6 mm, 5 µm particle size)
- Mobile Phase: Acetonitrile:phosphate buffer (pH 3.0) in a gradient elution (e.g., 30:70 to 60:40 over 20 minutes)
- Flow Rate: 1.0 mL/min
- Detection: UV absorbance at 254 nm
- Sample Preparation: Dissolve 1 mg/mL in mobile phase, filter (0.22 µm), and inject 20 µL .
Table 1: HPLC Parameters for this compound Analysis
| Parameter | Specification |
|---|---|
| Column | C18, 250 × 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) |
| Detection Wavelength | 254 nm |
| Retention Time | ~12.5 minutes (method-dependent) |
Basic: How should researchers design stability studies for this compound under physiological conditions?
Methodological Answer:
Stability studies should mimic physiological environments:
pH Variability: Test solubility and degradation in buffers (pH 1.2 for gastric fluid; pH 6.8 for intestinal fluid).
Temperature: Conduct accelerated stability testing at 40°C/75% relative humidity (ICH guidelines).
Light Sensitivity: Expose samples to UV-Vis light (e.g., ICH Q1B photostability protocol).
Analytical Endpoints: Use HPLC and mass spectrometry to identify degradation products .
Critical Note: Store stock solutions in airtight, light-resistant containers at -20°C, with aliquots to avoid freeze-thaw cycles .
Advanced: How can contradictory data on this compound’s receptor binding affinity be resolved?
Methodological Answer:
Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized Assay Conditions:
- Use uniform cell lines (e.g., HEK293 transfected with target receptors).
- Control temperature (37°C), CO₂ (5%), and serum-free media to reduce interference.
- Orthogonal Validation:
Table 2: Common Sources of Variability in Binding Assays
| Factor | Impact | Solution |
|---|---|---|
| Receptor Expression | Overexpression alters kinetics | Use endogenous cell lines |
| Ligand Purity | Impurities skew IC₅₀ values | Validate via HPLC-MS |
| Assay Duration | Non-equilibrium conditions | Optimize incubation time |
Advanced: What experimental designs optimize in vivo neuropharmacological studies of this compound?
Methodological Answer:
Model Selection:
- Rodents: Use transgenic mice (e.g., Parkinson’s disease models) for target-specific effects.
- Dosing Regimen: Acute vs. chronic administration (e.g., 5 mg/kg/day for 14 days).
Endpoint Analysis:
- Behavioral Tests: Rotarod for motor function; forced swim test for antidepressant activity.
- Biomarkers: Measure dopamine/metabolite levels via microdialysis and LC-MS/MS .
Key Consideration: Include vehicle controls and blinded experimenters to reduce bias.
Safety: What precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles (even if classified as low-risk; see conflicting SDS classifications ).
- Ventilation: Use fume hoods during weighing to avoid inhalation of fine particles.
- Spill Management: Collect mechanically (avoid sweeping) and dispose as hazardous waste .
- Storage: In airtight containers at 4°C, segregated from strong acids/bases .
Advanced: How can enantiomeric purity of synthesized this compound be ensured?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
